5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848121
InChI: InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13)
SMILES:
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15848121

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
IUPAC Name 5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13)
Standard InChI Key MNVIPOGMBYTJFC-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=C(C(=O)NC(=O)N2)N

Introduction

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that features an amino group at the 5-position and a cyclopropylamino substituent at the 6-position. This compound is of interest in biochemical research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 182.19 g/mol.

Synthetic Routes

Several synthetic routes have been explored for the preparation of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione. These methods highlight the versatility in synthesizing this compound and its derivatives, which is crucial for studying its pharmacological properties.

Synthetic MethodDescription
Method 1Condensation reactions involving appropriate precursors
Method 2Use of specific catalysts to facilitate the formation of the cyclopropylamino substituent

Biological Activities and Potential Applications

Potential ApplicationDescription
Enzyme InteractionsStudies on binding affinity with various biological targets
Cellular MechanismsInvestigation into its role in cellular processes

Comparison with Similar Compounds

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives that have different substituents at the 6-position. These comparisons illustrate how variations in substituents can impact biological activity and chemical behavior.

CompoundStructure FeaturesUnique Properties
5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dioneMethyl instead of cyclopropyl groupPotentially different biological activity profiles
5-Amino-6-(ethylamino)pyrimidine-2,4(1H,3H)-dioneEthyl group substitutionVarying solubility and reactivity
5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dionePhenyl group at the 6-positionEnhanced interaction with aromatic systems

Research Findings and Future Directions

Research on 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is ongoing, with a focus on understanding its therapeutic potential and safety profile. Interaction studies involving this compound are crucial for determining its binding affinity with various biological targets.

Research FocusDescription
Therapeutic PotentialInvestigation into its potential as a therapeutic agent
Safety ProfileStudies on its toxicity and side effects

Given the limited availability of specific research findings directly related to 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione in the provided sources, further investigation is necessary to fully elucidate its properties and applications.

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